
4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can have a range of biochemical and physiological effects. These include the modulation of neurotransmitter activity, the inhibition of COX-2 activity, and the reduction of inflammation. Additionally, this compound has been shown to have anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the exact mechanism of action of this compound and its efficacy in treating seizures. Additionally, this compound may have potential as a treatment for pain and inflammation, and further research is needed to explore its therapeutic potential in these areas. Finally, the synthesis and purification of this compound may be improved to make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves the reaction of 4-propoxybenzenesulfonyl chloride with 1-(thiophen-2-ylmethyl)piperidin-4-amine. This reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant properties in animal models, suggesting that it may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
4-propoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-2-13-25-18-5-7-20(8-6-18)27(23,24)21-15-17-9-11-22(12-10-17)16-19-4-3-14-26-19/h3-8,14,17,21H,2,9-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOVPYNSOYOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

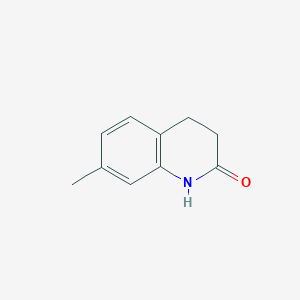
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
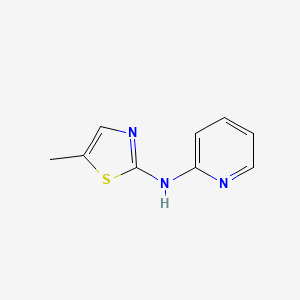
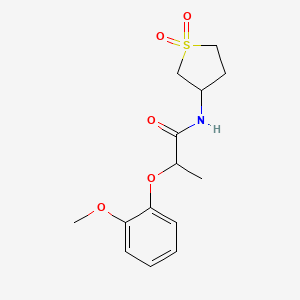
![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)


![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)
![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)

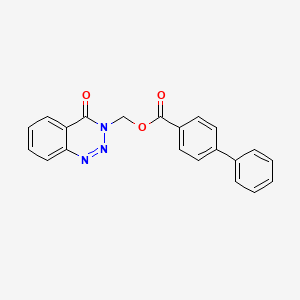

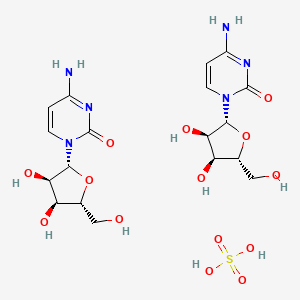
![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)